(1S,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate
Description
(1S,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate is a chiral cyclohexane derivative featuring a benzyloxycarbonyl (Cbz) amino group and an acetate ester. The compound is structurally complex due to the cyclohexyl backbone, Cbz-protected amine, and ester functionality, which collectively affect its solubility, reactivity, and spectroscopic characteristics .
Properties
IUPAC Name |
[(1S,3R)-3-(phenylmethoxycarbonylamino)cyclohexyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12(18)21-15-9-5-8-14(10-15)17-16(19)20-11-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3,(H,17,19)/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONUIJYJMHZWAO-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Cyclohexyl Ring: The protected amino group is then introduced into a cyclohexyl ring through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the cyclohexyl ring using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
(1S,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with its target. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to the modulation of the target’s activity.
Comparison with Similar Compounds
Stereoisomeric Analogues
The stereochemistry of cyclohexane derivatives plays a critical role in their behavior. Key comparisons include:
Key Observations :
Functional Group Analogues
Variations in functional groups significantly alter properties:
Key Observations :
Substituent Variations
Halogenated analogues (e.g., bromo, iodo) and their stereoisomers:
Key Observations :
- The Cbz group in the target compound offers orthogonal protection for amines, advantageous in multi-step syntheses .
Biological Activity
(1S,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that facilitate various biological interactions. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.34 g/mol
- CAS Number : 1359987-62-4
The compound exhibits biological activity primarily through its interaction with specific protein targets, influencing cellular pathways. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators, affecting processes such as cell proliferation and apoptosis.
Biological Activity Overview
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Antimicrobial Activity :
- Studies have shown that derivatives of amino acid conjugates can enhance antimicrobial properties. For example, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. The introduction of hydrophobic groups appears to improve binding affinity and efficacy against pathogens .
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Cytotoxicity :
- The cytotoxic potential of this compound has been evaluated in vitro against human cancer cell lines. Similar compounds have shown IC50 values in the low micromolar range, indicating significant cytotoxic effects. For instance, a related study reported an IC50 value of 0.13 µM for a structurally analogous compound against leukemia cells .
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Neuroprotective Effects :
- Preliminary studies suggest that such compounds may exhibit neuroprotective properties by modulating oxidative stress pathways and inhibiting neurodegenerative processes. This is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's, where oxidative damage plays a critical role .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various amino acid conjugates, including those related to this compound. The results indicated significant inhibitory zones against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications enhance antibacterial properties.
Case Study 2: Cytotoxic Profile
In vitro assays were conducted on multiple human cancer cell lines to assess the cytotoxic effects of this compound and its analogs. The results indicated promising cytotoxicity, with certain derivatives showing enhanced potency compared to standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
